molecular formula C21H16N2 B15173809 2-Methyl-1-(4-methylphenyl)-1H-benzo[F]indole-3-carbonitrile CAS No. 922184-68-7

2-Methyl-1-(4-methylphenyl)-1H-benzo[F]indole-3-carbonitrile

Cat. No.: B15173809
CAS No.: 922184-68-7
M. Wt: 296.4 g/mol
InChI Key: QIQNSVBVLOJULD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-1-(4-methylphenyl)-1H-benzo[F]indole-3-carbonitrile is a complex organic compound belonging to the class of indole derivatives. Indoles are prominent in natural and synthetic products of biological and pharmaceutical importance. This compound is characterized by its unique structure, which includes a benzoindole core substituted with a methyl group and a nitrile group, making it a valuable scaffold in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(4-methylphenyl)-1H-benzo[F]indole-3-carbonitrile can be achieved through various synthetic routes. One common method involves the Fischer indolisation reaction, where aryl hydrazines react with ketones under acidic conditions to form indoles. This process can be further modified by N-alkylation to introduce the desired substituents . Another approach is the Suzuki-Miyaura coupling, which involves the cross-coupling of aryl halides with boronic acids in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound typically employs high-yielding, scalable methods such as the one-pot, three-component Fischer indolisation–N-alkylation sequence. This method is advantageous due to its operational simplicity, rapid reaction times, and the use of readily available starting materials .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(4-methylphenyl)-1H-benzo[F]indole-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the indole core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are employed under acidic or basic conditions.

Major Products

The major products formed from these reactions include various substituted indoles, amines, and quinones, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

2-Methyl-1-(4-methylphenyl)-1H-benzo[F]indole-3-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-1-(4-methylphenyl)-1H-benzo[F]indole-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions lead to alterations in cellular pathways, resulting in the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-1H-indole-3-carbonitrile
  • 1-(4-Methylphenyl)-1H-indole-3-carbonitrile
  • 2-Methyl-1-(4-chlorophenyl)-1H-benzo[F]indole-3-carbonitrile

Uniqueness

2-Methyl-1-(4-methylphenyl)-1H-benzo[F]indole-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a methyl group and a nitrile group on the benzoindole core enhances its reactivity and potential for diverse applications compared to other similar compounds .

Properties

CAS No.

922184-68-7

Molecular Formula

C21H16N2

Molecular Weight

296.4 g/mol

IUPAC Name

2-methyl-1-(4-methylphenyl)benzo[f]indole-3-carbonitrile

InChI

InChI=1S/C21H16N2/c1-14-7-9-18(10-8-14)23-15(2)20(13-22)19-11-16-5-3-4-6-17(16)12-21(19)23/h3-12H,1-2H3

InChI Key

QIQNSVBVLOJULD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(C3=CC4=CC=CC=C4C=C32)C#N)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.